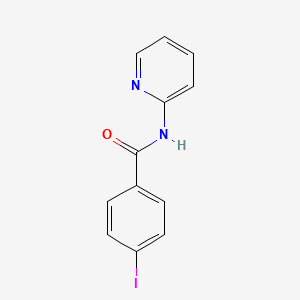

4-iodo-N-(pyridin-2-yl)benzamide

Description

Significance of N-(Pyridin-2-yl)benzamide Derivatives in Contemporary Chemistry

Research has demonstrated that N-(pyridin-2-yl)benzamide derivatives can serve as crucial intermediates in the synthesis of various bioactive compounds. researchgate.netmdpi.com For instance, they have been investigated for their potential in the development of agents targeting a range of biological pathways. nih.govnih.gov The synthesis of these derivatives has been a subject of considerable research, with various methods being developed to improve efficiency and yield. researchgate.netmdpi.com The use of heterogeneous catalysts, such as bimetallic metal-organic frameworks, has shown promise in facilitating the amidation reaction required to produce these compounds, offering the advantage of easy recovery and reuse of the catalyst. mdpi.com

Overview of Research Trajectories for Halogenated Benzamide (B126) Compounds

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) into the benzamide scaffold is a common strategy in drug discovery and materials science. mdpi.comnih.gov Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. mdpi.com The ability of halogens to participate in halogen bonding, a type of non-covalent interaction, has been increasingly recognized as a crucial factor in molecular recognition and crystal engineering. acs.orgvu.nl

Research into halogenated benzamides has explored how the type and position of the halogen substituent influence the compound's properties. dcu.iemdpi.com For example, studies on fluorinated benzamide isomers have shown that the position of the fluorine atom can affect the molecule's supramolecular assembly and intermolecular interactions. researchgate.netmdpi.com Iodinated benzamides, such as 4-iodo-N-(pyridin-2-yl)benzamide, are of particular interest due to the unique properties of the iodine atom, including its size, polarizability, and ability to form strong halogen bonds. nih.gov These compounds have been investigated for their potential applications in various fields, including as radioligands for medical imaging. nih.gov The synthesis of iodinated benzamides often involves the use of specific iodinating agents and reaction conditions to achieve the desired regioselectivity.

Physicochemical Properties of this compound

The following table summarizes some of the key physicochemical properties of this compound and related compounds, which are crucial for understanding their behavior in chemical and biological systems.

| Property | Value (for this compound) | Related Compound Data |

| Molecular Formula | C12H9IN2O | C12H10N2O (N-(pyridin-2-yl)benzamide) nih.govuni.lu |

| Molecular Weight | 324.12 g/mol | 198.22 g/mol (N-(pyridin-2-yl)benzamide) nih.gov |

| Monoisotopic Mass | 323.97596 Da | 198.079312947 Da (N-(pyridin-2-yl)benzamide) nih.gov |

Synthesis and Reactivity

The synthesis of this compound can be achieved through several synthetic routes, typically involving the coupling of 4-iodobenzoic acid or its activated derivatives with 2-aminopyridine (B139424). The choice of coupling reagent and reaction conditions is critical to ensure a high yield and purity of the final product.

One common approach involves the activation of the carboxylic acid group of 4-iodobenzoic acid to form an acyl chloride or an active ester, which then reacts with 2-aminopyridine in the presence of a base to form the amide bond. The reactivity of the iodo-substituent on the benzoyl ring allows for further functionalization through various cross-coupling reactions, such as the Suzuki or Sonogashira reactions, making this compound a versatile intermediate for the synthesis of more complex molecules. For instance, the iodo group can be replaced with a boronic ester to create compounds like N-(Pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, a key building block in Suzuki couplings. bldpharm.com

Structure

3D Structure

Properties

Molecular Formula |

C12H9IN2O |

|---|---|

Molecular Weight |

324.12 g/mol |

IUPAC Name |

4-iodo-N-pyridin-2-ylbenzamide |

InChI |

InChI=1S/C12H9IN2O/c13-10-6-4-9(5-7-10)12(16)15-11-3-1-2-8-14-11/h1-8H,(H,14,15,16) |

InChI Key |

RNHOFFVTPQIIIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)I |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Iodo N Pyridin 2 Yl Benzamide

Established Synthetic Routes to 4-Iodo-N-(pyridin-2-yl)benzamide and Related Analogs

The traditional synthesis of this compound and its analogs relies on two key transformations: the formation of the amide bond to create the N-(pyridin-2-yl)benzamide core and the iodination of the benzene (B151609) ring.

Amidation Reactions for Benzamide (B126) Core Formation

The creation of the central benzamide linkage is a critical step, and several methods have been established. A primary route involves the direct coupling of a benzoic acid derivative with an aminopyridine. For the synthesis of the title compound, this typically involves reacting 4-iodobenzoic acid with 2-aminopyridine (B139424). This transformation is often facilitated by coupling agents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU), which activate the carboxylic acid for nucleophilic attack by the amine. Another common method uses carbodiimide (B86325) reagents like DCC or EDC with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous solvent.

Beyond direct coupling, metal-catalyzed reactions offer efficient alternatives. For instance, Ni-based metal-organic frameworks (MOFs) have been employed as heterogeneous catalysts for the synthesis of N-(pyridin-2-yl)arylamides, demonstrating high efficacy and reusability. researchgate.net One specific method utilizes a bimetallic Fe₂Ni-BDC MOF to catalyze the reaction between 2-aminopyridine and trans-β-nitrostyrene, yielding N-(pyridin-2-yl)benzamide in good yields. researchgate.netmdpi.com Copper catalysts have also been used to facilitate amide formation from aminopyridines and aldehydes. acs.org

A metal-free approach involves the amidation of aldehydes with aminopyridines using aqueous hydrogen peroxide as a green oxidant in water, requiring no additional catalysts or additives. acs.org To circumvent variable yields sometimes observed with 2-pyridylamines, a high-yielding synthesis has been developed using 2-aminopyridine-N-oxides. acs.org

| Reactants | Catalyst/Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine + trans-β-nitrostyrene | Fe₂Ni-BDC MOF | DCM, 80°C, 24h | N-(pyridin-2-yl)benzamide | 82% | researchgate.netmdpi.com |

| Aldehydes + Aminopyridines | aq. H₂O₂ | Water | N-(pyridin-2-yl)benzamide | N/A | acs.org |

| 3-Iodobenzoic acid + Pyridin-2-ylmethylamine | EDC or HATU | N/A | 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide | N/A | acs.org |

| Aldehydes + Secondary Amines | ZnO–NiO–Ni heterostructure | TBHP, THF, 90°C | Amides | N/A | researchgate.net |

Iodination Strategies for the Benzene Moiety

The introduction of the iodine atom onto the benzoyl group is typically achieved either by starting with a pre-iodinated precursor like 4-iodobenzoic acid or by direct iodination of the N-(pyridin-2-yl)benzamide molecule. Direct iodination proceeds via electrophilic aromatic substitution. acs.org Iodine itself is not reactive enough to iodinate the ring on its own, so it requires an activating agent or catalyst. commonorganicchemistry.comnih.gov

For benzoic acid derivatives, several directed C-H iodination methods have been developed. An iridium(III) complex has been shown to catalyze the ortho-iodination of a variety of benzoic acids under mild, additive-free conditions using 1,1,1,3,3,3-hexafluoroisopropanol as the solvent. acs.org This method displays high regioselectivity for the position ortho to the carboxylic acid directing group. acs.org Palladium(II)-catalyzed ortho-iodination of benzoic acids has also been achieved in aqueous media using potassium iodide (KI) as the iodine source. researchgate.netresearchgate.net Another Pd(II)-catalyzed method uses molecular iodine (I₂) as the sole oxidant and is effective for a range of benzamide substrates. nih.gov

| Substrate | Catalyst | Iodine Source | Conditions | Selectivity | Reference |

|---|---|---|---|---|---|

| Benzoic Acids | Ir(III) complex | N-Iodosuccinimide (NIS) | HFIP solvent, mild temp. | Ortho-selective | acs.org |

| Benzoic Acids | Pd(OAc)₂ | KI | Aqueous media | Ortho-selective | researchgate.netresearchgate.net |

| Benzamides | Pd(II) catalyst | I₂ (as sole oxidant) | N/A | Ortho-selective | nih.gov |

Novel Approaches in the Synthesis of N-(Pyridin-2-yl)benzamide Derivatives

Recent research has focused on developing more efficient and sustainable synthetic methods, including metal-free reactions and those involving radical intermediates.

Metal-Free Oxidative Ring Openings for N-(Pyridin-2-yl)benzamide Formation

An innovative and sustainable approach involves the electro-oxidative ring opening of 2-arylimidazo[1,2-a]pyridines to form N-(pyridin-2-yl)amide derivatives. researchgate.net This method is notable for being free of both metals and external chemical oxidants. researchgate.net The reaction proceeds under mild conditions, and mechanistic studies suggest that the oxygen atoms in the final amide product are sourced from residual water in the solvent (DMSO). researchgate.net This electrochemical protocol provides a green alternative to harsher, traditional synthetic conditions. researchgate.net

Radical-Mediated C-C Bond Cleavage Methodologies

Radical chemistry has opened new pathways for amide synthesis. One such method allows for the synthesis of N-(pyridin-2-yl)amides from the reaction of α-bromoketones and 2-aminopyridine. This transformation occurs via a C-C bond cleavage process promoted by iodine (I₂) and tert-butyl hydroperoxide (TBHP) under mild, metal-free conditions in toluene.

Functional Group Interconversions and Derivatization Strategies

The iodo-substituent on the this compound molecule is not merely a static feature but serves as a versatile chemical handle for further functionalization. acs.org Its presence allows for a wide range of derivatization strategies, most notably through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful tool for forming new carbon-carbon bonds. libretexts.org In this reaction, the aryl iodide can be coupled with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov For example, this compound can be reacted with various arylboronic acids to generate biaryl structures. nih.gov Alternatively, the iodo- group can be converted into a boronic ester, such as N-(pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, creating a versatile building block that can then participate in subsequent Suzuki couplings. nih.govbeilstein-journals.org This two-step approach expands the range of accessible derivatives. The efficiency of these coupling reactions allows for the synthesis of complex molecules under relatively mild conditions. nih.gov

Modification of the Pyridine (B92270) Ring Moiety

One common approach involves the derivatization of the pyridine nitrogen to form a pyridine N-oxide. This transformation alters the electronic properties of the ring, facilitating subsequent reactions. Furthermore, in related N-(pyrazin-2-yl)benzenesulfonamide systems, the introduction of a chlorine atom to the pyrazine (B50134) ring was noted to decrease reaction yields due to the electron-withdrawing nature of chlorine, which reduces the nucleophilicity of the nearby amino group. nih.gov

Another strategy is the direct C-H functionalization of the pyridine ring. For other N-arylpyridine compounds, this has been shown to occur at positions ortho or meta to the directing amide group, allowing for the introduction of various functional groups. The regioselectivity of these reactions is a key consideration in synthetic design.

Substituent Effects on the Benzamide Phenyl Ring

The electronic nature of substituents on the benzamide phenyl ring of this compound plays a crucial role in its reactivity, particularly in cross-coupling reactions. The reactivity of the carbon-iodine bond is influenced by the electronic environment of the ring.

Electron-withdrawing groups (EWGs) positioned on the benzamide ring increase the electrophilicity of the carbon atom attached to the iodine. This generally enhances the rate of the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step of the catalytic cycle. libretexts.org Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the ipso-carbon, potentially slowing down the oxidative addition process. This principle is observed broadly in Suzuki-Miyaura coupling reactions where electron-poor aryl halides are often more reactive than electron-rich ones. researchgate.net

In the context of Sonogashira couplings, aryl iodides with electron-withdrawing groups are also known to be highly reactive. nih.gov Therefore, introducing substituents such as nitro or cyano groups onto the benzamide ring of this compound would be expected to increase its reactivity in such transformations.

Introduction of Diverse Functional Groups for Enhanced Research Scope

The this compound scaffold is a valuable platform for generating a wide array of derivatives through the introduction of new functional groups. The iodo substituent is a particularly effective handle for post-synthesis modification, primarily via transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org

The synthesis of related N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives highlights how a core structure can be diversified. nih.gov In this work, a key intermediate was derivatized through both nucleophilic substitution and palladium-catalyzed cross-coupling reactions to produce a library of compounds. nih.gov This approach demonstrates the potential to introduce a variety of substituents, thereby expanding the scope of research into their chemical and biological properties. The ability to perform these modifications allows for the fine-tuning of molecular properties for various applications.

Cross-Coupling Reactions Involving the Iodo Moiety

The iodine atom in this compound serves as a highly reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds makes it a preferred substrate for these transformations. libretexts.org

Suzuki Cross-Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.org In the case of this compound, the iodo group makes it an excellent substrate for coupling with various aryl and heteroaryl boronic acids or their esters. libretexts.org

The general mechanism involves three key steps: oxidative addition of the aryl iodide to a Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org These reactions are valued for their mild conditions and tolerance of a wide range of functional groups. nih.gov The versatility of this reaction allows for the synthesis of a diverse library of biaryl and heteroaryl pyridin-2-yl-benzamides from a single iodinated precursor.

| Entry | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(OAc)₂ / sSPhos | K₃PO₄ | Water/Acetonitrile | N-(Pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide |

| 2 | Thiophene-2-boronic acid | Na₂PdCl₄ / sSPhos | K₃PO₄ | Water/Acetonitrile | 4-(Thiophen-2-yl)-N-(pyridin-2-yl)benzamide |

| 3 | Pyridin-3-ylboronic acid | Pd(OAc)₂ / N-XantPhos | Cs₂CO₃ | Dioxane | 4-(Pyridin-3-yl)-N-(pyridin-2-yl)benzamide |

| 4 | Furan-2-boronic acid | Na₂PdCl₄ / sSPhos | K₃PO₄ | Water/Acetonitrile | 4-(Furan-2-yl)-N-(pyridin-2-yl)benzamide |

This table presents representative Suzuki coupling reactions based on established methods for aryl iodides.

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki reaction, the iodo moiety of this compound is amenable to other palladium-catalyzed transformations, such as the Sonogashira coupling. This reaction involves the coupling of an aryl halide with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding arylalkyne derivatives. organic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium(0) complex with a copper(I) co-catalyst in the presence of a base. organic-chemistry.orglibretexts.org Copper-free conditions have also been developed. nih.gov

The Sonogashira coupling is highly efficient for aryl iodides and tolerates a variety of functional groups on the alkyne partner. libretexts.org This allows for the introduction of alkyne functionalities, which are themselves versatile intermediates for further chemical transformations.

| Entry | Terminal Alkyne | Catalyst / Co-catalyst | Base | Solvent | Product |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 4-(Phenylethynyl)-N-(pyridin-2-yl)benzamide |

| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ | Dabco | DMF | 4-((Trimethylsilyl)ethynyl)-N-(pyridin-2-yl)benzamide |

| 3 | 1-Heptyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 4-(Hept-1-yn-1-yl)-N-(pyridin-2-yl)benzamide |

This table illustrates potential Sonogashira coupling reactions based on standard protocols for aryl iodides. nih.govorganic-chemistry.org

Other palladium-catalyzed reactions, such as the Heck coupling (with alkenes) and Buchwald-Hartwig amination (with amines), are also highly plausible with this compound, further underscoring its role as a versatile building block in synthetic chemistry.

Advanced Structural Characterization and Conformational Analysis

Single Crystal X-ray Diffraction Studies of 4-Iodo-N-(pyridin-2-yl)benzamide and its Derivatives

The conformation of this compound is largely defined by the relative orientations of the pyridinyl and the 4-iodobenzoyl moieties. In a related compound, 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, the planar amide unit exhibits a significant twist relative to the phenyl ring, with a dihedral angle of 80.44 (7)°. researchgate.net This significant rotation is a common feature in such structures, driven by the need to minimize steric hindrance between the aromatic rings.

Table 1: Selected Torsion Angles in Benzamide (B126) Derivatives

| Compound | Torsion Angle | Value (°) |

| 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine | Dihedral angle between amide plane and phenyl ring | 80.44 (7) |

| 2-Nitro-N-(4-nitrophenyl)benzamide | Dihedral angle between aromatic rings | 82.32 (4) |

| 2-Nitro-N-(4-nitrophenyl)benzamide | Dihedral angle of nitro group to phenyl ring 1 | 1.97 (3) |

| 2-Nitro-N-(4-nitrophenyl)benzamide | Dihedral angle of nitro group to phenyl ring 2 | 15.73 (3) |

This table presents selected torsion angles from related benzamide structures to illustrate potential conformational features of this compound.

The asymmetric unit of a crystal is the smallest part of the crystal structure from which the entire crystal can be generated by symmetry operations. In many benzamide derivatives, the asymmetric unit contains a single molecule. For instance, the crystal structure of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide is monoclinic with the space group P21/c, and its asymmetric unit consists of a single molecule. Similarly, 2-amino-N-(pyridin-2-yl)benzamide crystallizes in the monoclinic space group P21/c with four molecules in the unit cell. researchgate.net

However, more complex arrangements are possible. The crystal structure of (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine is also monoclinic but belongs to the Pn space group and features two independent molecules in its asymmetric unit. The study of a co-crystal of N-iodosaccharin and pyridine (B92270) revealed a monoclinic system with the space group B21/e, which is an unconventional setting for P21/c, chosen to emphasize a pseudo-orthorhombic symmetry. crystallography.fr This co-crystal's asymmetric unit contains one molecule of each component. crystallography.fr The choice of space group and the contents of the asymmetric unit are critical for understanding the packing and intermolecular interactions within the crystal lattice.

Crystallographic data provides precise measurements of bond lengths and angles, offering insights into the electronic structure and bonding within the molecule. In the structure of 2-Nitro-N-(4-nitrophenyl)benzamide, detailed bond lengths and angles have been determined, which confirm the assignments from spectroscopic data. researchgate.net For example, the C=O bond length in the amide group and the C-I bond length are key parameters. The C-Cl bond length in a related phenyl ring structure was found to be 1.7549Å, which is in good agreement with literature values. researchgate.net

The geometry around the amide linkage is also of significant interest. The planarity of the amide group is a well-known feature, and any deviation from this can indicate strain or specific intermolecular interactions. In 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, the amide unit is planar. researchgate.net Hydrogen bonding, such as N-H···O and C-H···O interactions, plays a crucial role in stabilizing the crystal packing, often leading to the formation of chains or more complex three-dimensional networks. researchgate.netresearchgate.netnih.gov

Table 2: Illustrative Crystallographic Data for a Benzamide Derivative (2-Nitro-N-(4-nitrophenyl)benzamide)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P 21 21 21 |

| a (Å) | 8.9443(10) |

| b (Å) | 9.7147(11) |

| c (Å) | 13.8016(16) |

| Volume (ų) | 1199.2(2) |

| Z | 4 |

This table provides an example of crystallographic data for a related benzamide compound to illustrate the type of information obtained from X-ray diffraction studies. researchgate.net

Spectroscopic Analysis for Structural Elucidation and Advanced Applications

Spectroscopic techniques are indispensable for confirming the structure of newly synthesized compounds and for studying their dynamic behavior in solution.

¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of organic molecules. In the ¹H NMR spectrum of a benzimidazole-based thiourea (B124793) derivative, characteristic signals for the N-H protons appeared as broad singlets at high chemical shifts (δ 12.79, 11.66, and 10.98 ppm), while aromatic protons showed distinct doublet and multiplet patterns corresponding to the different substituted phenyl rings. nih.gov For this compound, one would expect to see characteristic signals for the protons on the pyridinyl ring and the 4-iodophenyl ring. The chemical shifts and coupling constants of these protons would provide definitive evidence for the connectivity of the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shift of the carbonyl carbon in the amide group is particularly diagnostic, typically appearing in the range of 165 ppm. researchgate.net The carbon atoms attached to the iodine and the nitrogen atoms would also exhibit characteristic chemical shifts. The use of advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), can further aid in the unambiguous assignment of all proton and carbon signals, especially in complex molecules.

FT-IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, key vibrational modes would include the N-H stretch, the C=O stretch of the amide group, and various vibrations associated with the aromatic rings.

The N-H stretching vibration is typically observed in the region of 3251 cm⁻¹. researchgate.net The C=O stretching frequency in benzamides is usually found around 1667 cm⁻¹. researchgate.net The positions of these bands can be influenced by hydrogen bonding; a red-shift in the N-H stretching frequency can indicate its involvement in a hydrogen bond. esisresearch.org

The vibrational spectra of the pyridinyl and 4-iodophenyl rings would show a series of bands corresponding to C-H stretching, C-C stretching, and various in-plane and out-of-plane bending modes. For instance, in 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, the simultaneous IR and Raman activation of the C=O stretching mode was attributed to charge transfer interactions through the π-conjugated system. esisresearch.org The C-I stretching vibration is expected at lower frequencies. The C-Cl stretching frequency, for comparison, is generally observed in the 500-800 cm⁻¹ region. researchgate.net A complete analysis of the FT-IR and Raman spectra, often aided by theoretical calculations, can provide a detailed picture of the vibrational dynamics of this compound. esisresearch.orgesisresearch.org

Table 3: Characteristic Vibrational Frequencies for Benzamide Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | ~3250 |

| C=O | Stretching | ~1670 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | 1610 - 1450 |

| C-I | Stretching | Low frequency region |

This table provides a generalized overview of expected vibrational frequencies for the key functional groups in this compound based on data from related compounds. researchgate.netresearchgate.net

Terahertz (THz) Spectroscopy for Solid-State Fingerprinting and Tagging Applications

Terahertz (THz) spectroscopy has emerged as a powerful non-destructive technique for probing the low-frequency vibrational modes of crystalline materials. These vibrations, typically in the 0.1 to 10 THz range (3.3 to 333 cm⁻¹), are highly sensitive to the molecule's crystal lattice structure and intermolecular interactions. This sensitivity makes THz spectroscopy an ideal tool for creating a unique "solid-state fingerprint" of a compound, which can be used for identification, quality control, and the detection of polymorphism.

While specific THz spectra for this compound are not yet widely published, the principles of the technique suggest its utility. The presence of a heavy iodine atom and the potential for various intermolecular hydrogen bonding interactions involving the amide and pyridine moieties would likely give rise to a rich and characteristic THz absorption spectrum. These spectral features could serve as a unique identifier for this compound, distinguishing it from other isomers or related compounds.

In the context of tagging applications, a well-defined THz spectrum allows for the unambiguous identification of the compound within a formulation or product. This is particularly valuable in anti-counterfeiting measures and for ensuring the integrity of pharmaceutical or high-value chemical products. The distinct spectral features would act as a covert tag, verifiable through THz imaging or spectroscopic analysis.

Mass Spectrometry (HRMS) for Precise Mass Determination and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic molecules. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition with a high degree of confidence.

For this compound, HRMS would confirm its molecular formula, C₁₂H₉IN₂O. The precise mass measurement would differentiate it from other compounds with the same nominal mass but different elemental compositions.

Predicted Fragmentation Pathways:

The fragmentation of this compound under mass spectrometric conditions would likely proceed through several key pathways. The initial molecular ion [M]⁺ would be observed, and its high-resolution measurement would be critical for formula confirmation. Subsequent fragmentation could involve:

Cleavage of the amide bond: This is a common fragmentation pathway for amides and would lead to the formation of two primary fragment ions: the benzoyl cation and the pyridin-2-amine radical cation, or their corresponding iodo-substituted analogues.

Loss of iodine: The carbon-iodine bond can cleave, leading to a fragment ion corresponding to the rest of the molecule.

Fragmentation of the pyridine ring: The pyridine ring can undergo characteristic ring-opening and fragmentation, leading to smaller charged species.

Fragmentation of the benzoyl moiety: The iodo-benzoyl portion can also fragment, for instance, through the loss of carbon monoxide (CO).

The analysis of these fragment ions, including their precise masses, allows for the piecing together of the original molecular structure. While no specific experimental data for the title compound is available in the search results, studies on similar structures, such as 2-iodo-N-phenyl-benzamide and various aminoindanes, demonstrate the power of mass spectrometry to distinguish between isomers and elucidate complex structures through detailed analysis of their fragmentation patterns. researchgate.netsigmaaldrich.com

Table of Predicted Fragment Ions for this compound:

| Predicted Fragment | Structure | Notes |

| [C₁₂H₉IN₂O]⁺ | The intact molecular ion | Precise mass confirms the elemental composition. |

| [C₇H₄IO]⁺ | 4-Iodobenzoyl cation | Formed by cleavage of the amide bond. |

| [C₅H₆N₂]⁺ | Pyridin-2-amine radical cation | Formed by cleavage of the amide bond. |

| [C₁₂H₉N₂O]⁺ | Des-iodo molecular ion | Formed by the loss of an iodine radical. |

| [C₆H₄I]⁺ | 4-Iodophenyl cation | Can be formed through further fragmentation. |

| [C₅H₅N]⁺ | Pyridine cation | A common fragment from pyridine-containing compounds. |

It is important to note that the relative abundances of these fragments would depend on the ionization technique and the energy applied in the mass spectrometer.

Intermolecular Interactions and Supramolecular Chemistry

Halogen Bonding (XB) Interactions in Crystal Engineering

The iodine atom in 4-iodo-N-(pyridin-2-yl)benzamide serves as a highly effective halogen bond donor, a key feature in the rational design of its crystal structure. Halogen bonding is a directional, non-covalent interaction that has gained prominence as a reliable tool in supramolecular synthesis.

The ability of the iodine atom to function as a halogen bond donor is significantly enhanced by the electron-withdrawing character of the aromatic ring and the attached benzamide (B126) moiety. This polarization of the iodine atom's electron density towards the covalent C-I bond results in a region of depleted electron density on its outer surface. The resulting positive electrostatic potential makes the iodine atom an effective electrophile, capable of engaging in strong, directional interactions with electron-rich atoms. The strength of this donor capacity generally correlates with the polarizability and electronegativity of the halogen; iodine, being the most polarizable and least electronegative of the common halogens, typically forms the strongest halogen bonds.

In crystalline solids, the iodine atom of an iodo-substituted aromatic compound can form halogen bonds with various acceptors. For a molecule like this compound, several key halogen bonds are anticipated to direct its assembly:

I⋯N Interactions: A highly probable and strong interaction involves the iodine atom acting as a donor and the nitrogen atom of the pyridine (B92270) ring of a neighboring molecule acting as an acceptor. This type of bond is a robust tool for constructing defined supramolecular architectures.

I⋯O Interactions: The carbonyl oxygen of the amide group presents another effective halogen bond acceptor site. The formation of I⋯O bonds can link molecules into chains or sheets. In related structures, such as those involving iodo-nitro interactions, the oxygen atoms of the nitro group serve a similar role.

These interactions work in concert, often leading to complex and predictable patterns in the solid state.

The directionality and existence of halogen bonds are explained by the concept of the σ-hole. A σ-hole is a region of positive electrostatic potential located on the outermost portion of the halogen atom, directly opposite the covalent bond (in this case, the C-I bond). This localized positive potential arises from the anisotropic distribution of electron density around the covalently bonded halogen. The σ-hole will preferentially interact with a negative site, such as the lone pair of electrons on a nitrogen or oxygen atom, leading to the highly directional nature of the halogen bond. The strength of the interaction correlates well with the magnitude of the positive potential of the σ-hole and the negative potential of the acceptor site. This principle allows for the predictable assembly of molecules, making halogen bonding a powerful tool in crystal engineering.

Hydrogen Bonding Networks

Complementing the halogen bonds, a network of hydrogen bonds provides additional stability and directionality to the supramolecular structure of this compound.

The amide functional group is a classic motif for forming strong and reliable hydrogen bonds. The primary hydrogen bonding interaction expected for this compound is the N-H⋯O bond. In this interaction, the amide hydrogen (N-H) acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule. This typically results in the formation of robust one-dimensional chains or tapes of molecules, a common feature in the crystal structures of primary and secondary amides. In a related compound, 2-Iodo-N-(4-nitrophenyl)benzamide, molecules are linked into chains by just such an N-H⋯O=C hydrogen bond. While O-H⋯O bonds are not intrinsic to the molecule itself, they could be present in hydrated crystalline forms.

C-H⋯O Interactions: The aromatic C-H groups on both the iodophenyl and pyridine rings can act as weak hydrogen bond donors to the carbonyl oxygen acceptor.

C-H⋯N Interactions: The pyridine nitrogen can also serve as an acceptor for C-H donors from neighboring molecules.

Although individually weaker, the cumulative effect of these numerous C-H⋯O and C-H⋯N interactions is significant. They provide the linkages between the primary molecular chains, extending the structure into two and three dimensions and ensuring an efficiently packed and stable crystal lattice.

The table below provides representative data for the types of intermolecular interactions discussed. Note that these are typical values and not experimentally determined data for this compound.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| Halogen Bond | C-I | N(Pyridine) | 2.8 - 3.2 | 160 - 180 |

| Halogen Bond | C-I | O(Carbonyl) | 2.9 - 3.4 | 160 - 180 |

| Hydrogen Bond | N-H | O(Carbonyl) | 2.7 - 3.1 | 150 - 180 |

| Hydrogen Bond | C-H | O(Carbonyl) | 3.0 - 3.6 | 120 - 170 |

| Hydrogen Bond | C-H | N(Pyridine) | 3.1 - 3.7 | 120 - 170 |

π-π Stacking Interactions and Aromatic Ring Orientations

In the solid state, π-π stacking interactions are a prominent feature, contributing to the stability of the crystal lattice. These interactions occur between the electron-rich aromatic rings of adjacent molecules. The nature of these stacking interactions, whether face-to-face or offset, and the centroid-to-centroid distances are dependent on the electronic properties of the substituents on the aromatic rings. For instance, in similar S-(pyridin-2-yl) benzothioester structures, π-π stacking is a dominant interaction, with observed centroid-centroid distances around 3.8 to 3.9 Å. nih.gov The presence of an electron-withdrawing iodine atom on the benzamide ring and the nitrogen atom in the pyridine ring modulates the electron density of the aromatic systems, thereby influencing the geometry and strength of these π-π stacking interactions.

The interplay between the dihedral angle of the aromatic rings and the intermolecular π-π stacking dictates the formation of specific supramolecular architectures, such as columnar or herringbone patterns, within the crystal.

Influence of Non-Covalent Interactions on Crystal Architecture and Polymorphism

The crystal architecture of this compound is a result of a complex interplay of various non-covalent interactions. Beyond the aforementioned π-π stacking, hydrogen bonds and halogen bonds play a crucial role in the supramolecular assembly.

Hydrogen Bonding: The amide group (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of robust intermolecular N-H···O hydrogen bonds, which often lead to the creation of one-dimensional chains or dimeric motifs. For example, in the crystal structure of 4-Iodo-N-(o-tolylsulfonyl)benzamide, molecules are linked by N-H···O hydrogen bonds to form dimers. sigmaaldrich.com Additionally, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, participating in C-H···N interactions, which further stabilize the crystal packing.

Halogen Bonding: The iodine atom on the benzamide ring is a potential halogen bond donor. It can interact with electron-rich atoms, such as the oxygen of the amide group or the nitrogen of the pyridine ring of a neighboring molecule (C-I···O or C-I···N). These directional interactions can be highly influential in guiding the assembly of molecules into well-defined one-, two-, or three-dimensional networks. In related iodinated benzamide compounds, such as 4-iodo-N-(2-iodo-4-nitrophenyl)benzamide, iodo-nitro interactions have been shown to link hydrogen-bonded chains into bilayers. nih.gov

Polymorphism: The ability of this compound to adopt different crystalline forms, or polymorphs, is directly linked to the variety of possible non-covalent interactions. Different packing arrangements can arise from subtle shifts in the balance between hydrogen bonding, halogen bonding, and π-π stacking, leading to polymorphs with distinct physical properties, such as melting point, solubility, and stability. The phenomenon of polymorphism is common in amide-containing compounds due to the directional nature of the hydrogen bonds they form.

The following table summarizes the key intermolecular interactions and their potential impact on the crystal structure of this compound:

| Interaction Type | Donor | Acceptor | Structural Influence |

| π-π Stacking | Iodinated Benzene (B151609) Ring, Pyridine Ring | Iodinated Benzene Ring, Pyridine Ring | Formation of columnar or layered structures; contributes to crystal stability. |

| Hydrogen Bond | Amide N-H | Amide C=O, Pyridine N | Formation of chains, dimers, and higher-order networks; a primary driver of crystal packing. |

| Halogen Bond | C-I | Amide C=O, Pyridine N | Directional control of molecular assembly; links primary structural motifs. |

| C-H···O/N Interactions | Aromatic/Aliphatic C-H | Amide C=O, Pyridine N | Further stabilization of the crystal lattice. |

The supramolecular architecture of this compound is thus a testament to the cooperative and sometimes competitive nature of these non-covalent forces, which ultimately determine the material's macroscopic properties.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic and structural properties. By approximating the many-electron Schrödinger equation, DFT provides a feasible approach to understanding the behavior of complex molecules like 4-iodo-N-(pyridin-2-yl)benzamide.

Molecular Orbital Analysis and Electronic Structure Prediction

Molecular orbital (MO) theory describes the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. DFT calculations can predict the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For benzamide (B126) and pyridine (B92270) derivatives, these calculations help in understanding their potential as charge-transfer materials or as reactants in various chemical transformations.

Table 1: Illustrative Molecular Orbital Properties of a Benzamide Derivative Calculated by DFT

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This table presents typical values for a molecule in this class and is for illustrative purposes.

Conformational Energy Landscapes and Torsion Angle Analysis

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Computational methods can be used to explore the conformational energy landscape of this compound by systematically rotating the single bonds and calculating the corresponding energy. This analysis reveals the most stable conformations (energy minima) and the energy barriers between them.

Vibrational Frequency Calculations for Spectroscopic Correlation

Theoretical vibrational frequency calculations using DFT are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized molecular structure, specific peaks in the experimental spectra can be attributed to particular bond stretches, bends, and torsions within the molecule.

For a molecule like this compound, these calculations can help identify characteristic frequencies for the C=O stretch of the amide, the N-H bend, and vibrations associated with the iodinated phenyl and pyridine rings. Comparing the calculated frequencies with experimental data provides a detailed confirmation of the molecular structure. Discrepancies between theoretical and experimental values can often be explained by intermolecular interactions, such as hydrogen bonding, in the solid state.

Table 2: Illustrative Calculated vs. Experimental Vibrational Frequencies for a Benzamide Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3450 | 3360 |

| C=O Stretch | 1685 | 1645 |

| C-I Stretch | 650 | 640 |

This table presents typical values for a molecule in this class and is for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. It provides a color-coded map of the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In an MEP map of this compound, the electronegative oxygen and nitrogen atoms of the amide group and the pyridine ring would be expected to show regions of negative potential (typically colored red or yellow), indicating their potential to act as hydrogen bond acceptors or sites for electrophilic attack. Conversely, the hydrogen atom of the amide N-H group would exhibit a positive potential (typically colored blue), highlighting its role as a hydrogen bond donor. The iodine atom, due to its size and polarizability, can also influence the electrostatic potential, potentially participating in halogen bonding. MEP maps are valuable in predicting how a molecule will interact with other molecules, including biological macromolecules like proteins.

Investigation of Reaction Mechanisms via Computational Methods

Computational chemistry can be employed to elucidate the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates.

For this compound, computational studies could investigate its synthesis, for example, by modeling the amide bond formation. Furthermore, the reactivity of the molecule in various transformations, such as nucleophilic aromatic substitution at the iodinated position, could be explored. These studies provide insights into the feasibility of different reaction pathways and can guide the design of new synthetic routes.

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico methods, particularly molecular docking, are widely used in drug discovery to predict how a small molecule (ligand) might bind to a protein receptor. This technique involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity.

For this compound, molecular docking studies could be performed against various protein targets to explore its potential biological activity. These simulations would predict the preferred binding orientation and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the iodine atom, that stabilize the ligand-protein complex. While docking provides a valuable prediction, more rigorous computational methods like Molecular Dynamics (MD) simulations can be used to further refine the binding mode and estimate the binding free energy, offering a more accurate prediction of the binding affinity.

Table 3: Illustrative Molecular Docking Results for a Benzamide Derivative with a Kinase Target

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase X | -8.5 | MET80, LYS25, LEU120 |

| Kinase Y | -7.2 | ASP145, PHE98, VAL30 |

This table presents typical values for a molecule in this class and is for illustrative purposes.

Biological and Pharmacological Investigations Mechanism Focused, in Vitro Studies

Structure-Activity Relationship (SAR) Studies of 4-Iodo-N-(pyridin-2-yl)benzamide Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the N-(pyridin-2-yl)benzamide scaffold, these studies have been crucial in guiding the design of derivatives with enhanced potency and selectivity for various biological targets.

Modifications to the core structure of N-(pyridin-2-yl)benzamide have led to derivatives with diverse biological activities, ranging from enzyme activation to antibacterial effects.

Glucokinase Activation: A series of N-pyridin-2-yl benzamide (B126) analogues have been designed and synthesized as allosteric activators of glucokinase (GK), a key enzyme in regulating blood glucose levels. documentsdelivered.comresearchgate.net In these studies, modifications were typically made to the benzamide ring, starting from materials like 3-nitrobenzoic acid, to explore how different substituents impact GK activation. documentsdelivered.comresearchgate.net Certain analogues demonstrated significant in vitro activation of the enzyme and showed promising antihyperglycemic potential in in vivo models. researchgate.net

Antibacterial Activity: Researchers have synthesized derivatives by reacting N-(pyridin-2-yl)benzamide intermediates with various amino acids. nahrainuniv.edu.iqsphinxsai.com These new compounds were then evaluated for their antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Klebsiella pneumoniae) bacteria. The results indicated that while the synthesized compounds generally showed lower activity compared to the reference drug Meropenem, specific derivatives displayed moderate antibacterial effects, highlighting that the addition of amino acid moieties can confer antimicrobial properties to the scaffold. nahrainuniv.edu.iqsphinxsai.com

5-HT1A Receptor Ligands: A significant structural modification involves the addition of a linker and a piperazine (B1678402) moiety to the benzamide nitrogen. This has been a key strategy in developing ligands for the 5-hydroxytryptamine receptor 1A (5-HT1A). For instance, the derivative 4-[123I]iodo-N-[2[4-(6-trifluoromethyl-2-pyridinyl)-1-piperazinyl]ethyl]benzamide was synthesized and evaluated as a potential imaging agent for the 5-HT1A receptor. nih.gov Although this specific compound did not show significant receptor-specific binding in the brain, this line of research underscores the importance of this structural modification for targeting the 5-HT1A receptor. nih.gov

The design of biologically active this compound derivatives is guided by several key principles aimed at optimizing interactions with specific molecular targets.

Pharmacophore Incorporation: A primary design strategy involves incorporating a known pharmacophore—a specific arrangement of molecular features necessary for biological activity—into the parent scaffold. The development of high-affinity ligands for the 5-HT1A receptor is a prime example, where the introduction of an arylpiperazine moiety is a well-established method for achieving potent and selective binding. mdpi.com This motif is a cornerstone in the design of many serotonergic agents.

Allosteric Modulation: For enzyme targets like glucokinase, derivatives are designed to act as allosteric activators. documentsdelivered.com This means they bind to a site on the enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's activity. In silico docking studies are often employed to predict and understand the binding interactions of these analogues within the allosteric site of the GK protein. documentsdelivered.comresearchgate.net

Bioisosteric Replacement and Scaffolding: The N-(pyridin-2-yl)benzamide core serves as a versatile scaffold that can be systematically modified. Researchers utilize bioisosteric replacement, substituting parts of the molecule with other chemical groups that have similar physical or chemical properties, to fine-tune the compound's pharmacokinetic and pharmacodynamic profile. nahrainuniv.edu.iq

Radiolabeling for In Vivo Imaging: A specialized design principle involves the incorporation of a radionuclide, such as Iodine-123, into the molecule. This creates a radioligand that can be used in techniques like Single-Photon Emission Computed Tomography (SPECT) to visualize and quantify receptor distribution and engagement in vivo. nih.gov

In Vitro Enzyme Inhibition and Target Binding Affinity Studies

In vitro assays are essential for characterizing the interaction of a compound with specific biological molecules. For this compound and its derivatives, these studies have focused on enzyme inhibition and receptor binding affinity.

Based on a review of the available scientific literature, there are no published studies investigating the inhibitory activity of this compound against the urease enzyme.

A review of the scientific literature did not yield any studies concerning the inhibitory effect of this compound on viral proteases, including the main protease (Mpro) of SARS-CoV-2.

While data on the parent compound is scarce, derivatives of the N-(pyridin-2-yl)benzamide scaffold have been specifically designed and tested for their ability to bind to the 5-hydroxytryptamine receptor 1A (5-HT1A) . The development of highly selective 5-HT1A receptor ligands is often linked to the incorporation of a 4-alkyl-1-arylpiperazine scaffold. mdpi.com Derivatives of benzamides that include this moiety have shown significant affinity for the 5-HT1A receptor. For example, a derivative where the benzamide is linked to a (2-methoxyphenyl)piperazine moiety exhibits high potency. mdpi.com These findings suggest that the N-(pyridin-2-yl)benzamide structure can serve as a valuable platform for developing potent 5-HT1A receptor ligands.

There is no information available in the reviewed scientific literature regarding the binding of this compound or its direct derivatives to the ROR1, DDR1, or DDR2 receptors.

Interactive Data Table: Binding Affinities of Related Benzamide Derivatives at the 5-HT1A Receptor

| Compound Name | Receptor Target | Ki (nM) | Species | Reference |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 1.2 | Not Specified | mdpi.com |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | 5-HT1A | 21.3 | Not Specified | mdpi.com |

| F17464 | 5-HT1A | 0.16 | Human | researchgate.net |

Kinase Inhibition Activities (e.g., ROR1, Abl1)

While direct evidence of this compound inhibiting ROR1 and Abl1 kinases is not extensively documented in publicly available literature, the broader class of benzamide derivatives has shown significant promise as kinase inhibitors. nih.gov For instance, structurally related benzimidazole (B57391) derivatives have been identified as multi-target kinase inhibitors, often interacting with the hinge region of the kinase domain in an ATP-competitive manner. nih.gov This suggests a potential mechanism through which this compound might exert its biological effects. Further research is required to specifically elucidate its inhibitory profile against ROR1 and Abl1.

Investigations of Interactions with Biological Macromolecules

Understanding the interaction of this compound with biological macromolecules like DNA and proteins is crucial for deciphering its mechanism of action at a molecular level.

Studies with DNA Models

Research into the interaction of benzamide derivatives with DNA provides insights into potential binding modes. A study on a model system involving benzamide and 9-ethyladenine (B1664709) revealed that the interaction is not through intercalation, where the molecule inserts itself between the base pairs of the DNA. nih.gov Instead, the benzamide molecule was found to lie nearly perpendicular to the plane of the stacked adenine (B156593) bases. nih.gov This interaction was stabilized by a specific hydrogen bond between an amide hydrogen of benzamide and the N-3 position of adenine. nih.gov This mode of binding is distinct from classical DNA intercalators and suggests a different mechanism of influencing DNA structure and function.

Protein-Ligand Binding Mechanisms (e.g., non-covalent interactions)

In Vitro Antiproliferative Investigations in Cell Lines

The potential of this compound as a therapeutic agent has been assessed through in vitro studies on various cell lines, including cancer cells and pathogenic bacteria.

Evaluation in Human Cancer Cell Lines (e.g., breast cancer, endometrial cancer)

The antiproliferative activity of benzamide analogs has been demonstrated in various cancer cell lines. For example, some benzamide derivatives have shown dose- and time-dependent inhibition of the growth of A549 non-small cell lung cancer cells. Similarly, new benzimidazole derivatives have exhibited significant antiproliferative effects against selected tumor cell lines, with some compounds showing specificity for hypoxic conditions. nih.gov

However, specific data on the antiproliferative activity of this compound against breast cancer and endometrial cancer cell lines is not extensively reported in the available scientific literature. Further studies are needed to evaluate its efficacy and selectivity against these specific cancer types.

Anti-tubercular Activity against Mycobacterium tuberculosis Strains

The search for novel anti-tubercular agents is a critical area of research. While a wide range of heterocyclic compounds are being investigated for their potential to combat Mycobacterium tuberculosis, specific studies detailing the in vitro anti-tubercular activity of this compound against various strains of M. tuberculosis are not prominently featured in the reviewed literature.

Biological and Pharmacological Investigations of this compound

Following a comprehensive review of available scientific literature, no specific studies were identified that investigate the anti-inflammatory effects of the chemical compound this compound in cell models, including microglial cells. Furthermore, there is no available information regarding its molecular pathways or specific biological targets.

The planned sections on its anti-inflammatory effects and molecular target identification cannot be completed due to the absence of research data on this particular compound.

Coordination Chemistry and Metal Complexation

Design and Synthesis of 4-Iodo-N-(pyridin-2-yl)benzamide as a Ligand

The design of this compound as a ligand is predicated on the versatile coordination capabilities of its constituent functional groups. The pyridine (B92270) ring offers a readily available nitrogen atom for coordination to a metal center. The amide linkage provides additional coordination sites through both the oxygen and nitrogen atoms, allowing for monodentate, bidentate, or bridging coordination modes. The presence of the iodo- group on the benzoyl moiety introduces the potential for halogen bonding and other non-covalent interactions, which can influence the supramolecular assembly of the resulting metal complexes.

A plausible synthetic route would involve the reaction of 4-iodobenzoyl chloride with 2-aminopyridine (B139424) in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction progress can be monitored by techniques such as thin-layer chromatography, and the final product can be purified by recrystallization or column chromatography.

Structural Elucidation of Coordination Complexes (e.g., Gold(I)-Platinum(II) complexes, Silver, Zinc, Mercury complexes)

The coordination of this compound to various metal centers leads to the formation of complexes with diverse structural motifs. While specific crystal structures for complexes of this compound with Gold(I)-Platinum(II), silver, zinc, and mercury were not found in the provided search results, the coordination behavior of similar N-(pyridin-2-yl)benzamide ligands provides valuable insights into the potential structures.

Silver Complexes: Silver(I) ions are known to form a variety of coordination polymers with bifunctional pyridyl ligands. nih.gov The N-(pyridin-2-yl)benzamide ligand can act as a bridging ligand, connecting silver centers to form one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. In silver(I) complexes with N-(4-pyridyl)benzamide, the ligand coordinates to the silver ion in a trans configuration, and the resulting complexes can form extended π-π stacking networks. nih.gov It is anticipated that this compound would exhibit similar coordination behavior, with the pyridyl nitrogen being the primary coordination site. The amide group could also participate in coordination or in hydrogen bonding to stabilize the crystal packing.

Zinc Complexes: Zinc(II) complexes with N-(pyridin-2-yl)benzamide-type ligands often exhibit tetrahedral or distorted tetrahedral geometries. Studies on zinc(II) complexes with 2-benzoylpyridine-derived hydrazones, which share the pyridyl-imine/amide coordination motif, show five-coordinate zinc ions in a tetragonal pyramid configuration. researchgate.net The ligand typically acts as a bidentate or tridentate chelating agent, involving the pyridyl nitrogen and the amide oxygen or nitrogen.

Mercury Complexes: Mercury(II) halides form a range of complexes with pyridyl-amide ligands, with the resulting structures being influenced by the nature of the halide and the substituents on the ligand. mdpi.com In complexes with (E)-N-(pyridin-2-ylmethylidene)arylamines, mercury(II) can adopt square pyramidal geometries in dinuclear structures. researchgate.net The coordination typically involves the pyridyl nitrogen and can also include interactions with the amide group.

The following table summarizes the expected coordination behavior of this compound with different metal ions based on the behavior of analogous ligands.

| Metal Ion | Expected Coordination Geometry | Potential Structural Motifs |

| Silver(I) | Linear, Trigonal planar | 1D, 2D, or 3D Coordination Polymers |

| Zinc(II) | Tetrahedral, Distorted Tetrahedral, Trigonal bipyramidal | Mononuclear or Dinuclear Complexes |

| Mercury(II) | Distorted Tetrahedral, Square Pyramidal | Mononuclear or Dinuclear Complexes |

No specific information was found regarding Gold(I)-Platinum(II) heterometallic complexes with N-(pyridin-2-yl)benzamide ligands in the provided search results.

Mechanistic Insights into Metal-Ligand Binding

The interaction between this compound and metal ions is governed by a combination of factors, including the Lewis acidity of the metal ion, the basicity of the donor atoms in the ligand, and steric effects. The primary binding site is the nitrogen atom of the pyridine ring, which is a relatively soft donor and readily coordinates to a variety of metal ions.

The amide group offers a secondary coordination site. The oxygen atom of the carbonyl group is a hard donor and can coordinate to harder metal ions. The nitrogen atom of the amide can also participate in coordination, particularly upon deprotonation. The flexibility of the amide linkage allows the ligand to adopt different conformations to accommodate the coordination preferences of the metal ion.

Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the metal-ligand binding. researchgate.net These studies can help to elucidate the electronic structure of the complexes, the nature of the metal-ligand bond, and the relative stabilities of different coordination modes. For related pyridyl moiety-based metal complexes, DFT has been used to investigate the interaction mechanism with biological targets. uniurb.it Such computational approaches could be applied to this compound to understand the influence of the iodo-substituent on the electronic properties of the ligand and its coordination behavior.

Emerging Applications in Advanced Materials Science

Utilization in Terahertz Tagging Applications

Recent advancements have identified 4-iodo-N-(pyridin-2-yl)benzamide and its structural analogs as promising materials for terahertz (THz) tagging. Terahertz radiation, which lies between microwave and infrared frequencies, can penetrate many common materials like plastics and fabrics, making it ideal for security screening and non-destructive testing. THz tags are materials with unique spectral fingerprints in this frequency range that can be used for identification and anti-counterfeiting purposes.

The distinct vibrational modes of the this compound molecule, arising from its specific structure and the heavy iodine atom, can give rise to a characteristic absorption spectrum in the THz region. This makes it a suitable candidate for use as a secure, machine-readable taggant that can be embedded into products or packaging.

Potential as Building Blocks in Advanced Organic Materials

The structure of this compound makes it a versatile building block for the synthesis of advanced organic materials. The presence of the iodine atom is particularly significant, as it allows the molecule to participate in halogen bonding. Halogen bonding is a non-covalent interaction where the electrophilic region of a halogen atom is attracted to a Lewis base, such as an oxygen or nitrogen atom.

In the solid state, these C—I⋯O or C—I⋯N interactions, in concert with traditional hydrogen bonds (N—H⋯O), can be used to direct the self-assembly of molecules into highly ordered supramolecular structures like sheets, layers, or three-dimensional networks. nih.govnih.gov This ability to control the solid-state packing is critical in the field of crystal engineering, where the goal is to design materials with specific properties, such as tailored electronic conductivity, optical behavior, or porosity. The combination of the rigid benzamide (B126) core, the hydrogen-bonding capabilities, and the halogen-bonding iodo-substituent makes this compound a valuable component for the rational design of new functional organic materials.

Future Research Directions and Unexplored Potential

Advanced Synthetic Strategies for Complex Architectures

Future synthetic research on 4-iodo-N-(pyridin-2-yl)benzamide is poised to move beyond its initial preparation and focus on its use as a versatile building block for more complex molecular architectures. The iodo-substituent, in particular, offers a reactive handle for a variety of cross-coupling reactions, opening avenues for the construction of elaborate structures with potential applications in medicinal chemistry and materials science.

One promising direction lies in the utilization of the iodo-group in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These methodologies would allow for the introduction of a wide range of substituents at the 4-position of the benzoyl ring, including alkyl, aryl, and alkynyl groups. The resulting derivatives could exhibit fine-tuned electronic and steric properties, which may be crucial for optimizing biological activity or for creating novel materials with specific photophysical or electronic characteristics.

Furthermore, the development of novel catalytic systems for the synthesis of this compound itself and its derivatives is a key area for exploration. For instance, the use of bimetallic metal-organic frameworks (MOFs) as heterogeneous catalysts could offer a recyclable and efficient alternative to traditional homogeneous catalysts for the amidation reaction between 2-aminopyridine (B139424) and 4-iodobenzoyl chloride. mdpi.com Research into optimizing such catalytic systems could lead to more sustainable and cost-effective synthetic routes.

Deeper Mechanistic Probes of Biological Interactions

While the biological activities of some N-(pyridin-2-yl)benzamide derivatives have been explored, a deep mechanistic understanding of how this compound interacts with biological targets remains a largely unexplored frontier. The presence of the iodine atom suggests the potential for halogen bonding to play a significant role in its biological activity, a non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

Future research should focus on identifying the specific biological targets of this compound and its derivatives. High-throughput screening followed by detailed biophysical and structural biology studies, such as X-ray crystallography and cryo-electron microscopy, could reveal the precise binding modes of these compounds. These studies would be instrumental in elucidating the role of the iodo-substituent and the pyridyl nitrogen in target recognition and affinity.

Moreover, the synthesis of radiolabeled analogs of this compound, for example with iodine-125 (B85253) or carbon-14, would enable in-depth pharmacokinetic and pharmacodynamic studies. These investigations would provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound, which is essential for any potential therapeutic development.

Exploration of Novel Supramolecular Assemblies

The ability of this compound to participate in a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking, makes it an excellent candidate for the construction of novel supramolecular assemblies. The study of the crystal structure of related molecules, such as 4-iodo-N-(o-tolylsulfonyl)benzamide and 4-iodo-N-(2-iodo-4-nitrophenyl)benzamide, has revealed the formation of intricate hydrogen-bonded networks and halogen-bonded dimers. researchgate.netnih.gov

Future research in this area should aim to systematically investigate the self-assembly behavior of this compound under various crystallization conditions. By varying solvents and temperatures, it may be possible to access a range of different supramolecular architectures, from simple dimers to complex three-dimensional networks. The resulting structures could be characterized using single-crystal X-ray diffraction to gain a detailed understanding of the intermolecular interactions that govern their formation.

Furthermore, the co-crystallization of this compound with other molecules, known as co-formers, could lead to the creation of multi-component crystals with tailored properties. The selection of co-formers with complementary hydrogen-bonding or halogen-bonding functionalities could allow for the rational design of supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions.

Integration into Hybrid Materials Systems

The unique combination of a metal-coordinating pyridyl group and a reactive iodo-substituent in this compound makes it an attractive component for the development of novel hybrid materials. The pyridyl nitrogen can act as a ligand for a variety of metal ions, allowing for the formation of coordination polymers and metal-organic frameworks (MOFs).

Future research could explore the synthesis of new MOFs using this compound as a linker. The resulting materials could exhibit interesting properties, such as porosity, which could be exploited for applications in gas storage, separation, and catalysis. The iodo-substituent within the MOF structure could also serve as a post-synthetic modification site, allowing for the introduction of additional functionalities.

In addition to MOFs, this compound could be incorporated into other types of hybrid materials, such as polymer composites and nanomaterials. For example, the compound could be grafted onto the surface of a polymer or nanoparticle to impart specific properties, such as enhanced thermal stability or biological activity. The development of such hybrid systems could lead to new materials with applications in a wide range of fields, from electronics to biomedicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.